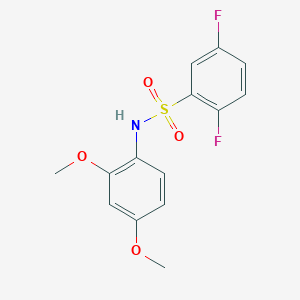
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of two methoxy groups on the phenyl ring and two fluorine atoms on the benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy groups and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Biological Research: The compound’s ability to inhibit bacterial RNA polymerase makes it a valuable tool in studying bacterial transcription mechanisms.
Industrial Applications: Its unique chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it inhibits bacterial RNA polymerase by binding to the enzyme’s switch region. This prevents the synthesis of RNA, thereby inhibiting bacterial growth . The compound’s methoxy and fluorine substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone Derivatives: These compounds also exhibit antibacterial activity and share structural similarities with N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide.
2,4-Disubstituted Thiazoles: These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
This compound is unique due to its specific combination of methoxy and fluorine substituents, which confer distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase by targeting the switch region sets it apart from other antibacterial agents that may target different sites or mechanisms .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-10-4-6-12(13(8-10)21-2)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVNCOHSDEZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
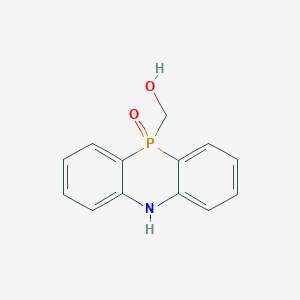
![N,N'-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
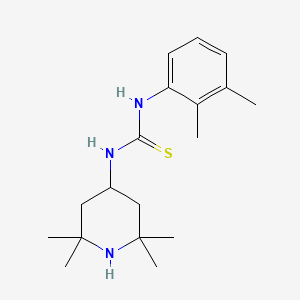
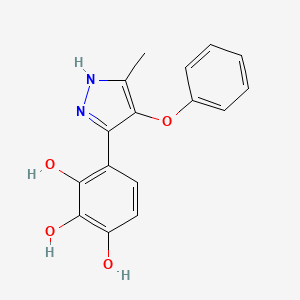
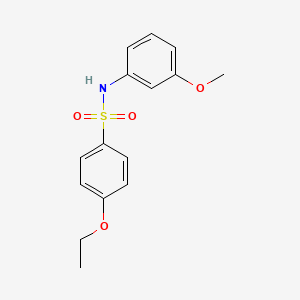
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5762601.png)
![3-Benzyl-7-ethynyl-6-methyl-5-phenylpyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)
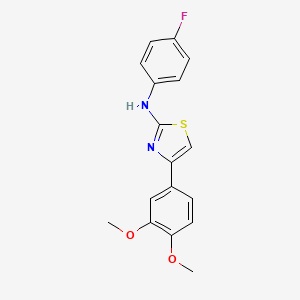
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
